methyl 2-(N-methyl-N-phenylsulfamoyl)acetate
Overview
Description
Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is known for its unique structure, which includes a sulfamoyl group attached to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate can be synthesized through a reaction between N-methylaniline and methyl 2-(chlorosulfonyl)acetate. The reaction is typically carried out in dichloromethane (DCM) at 0°C. The process involves the dropwise addition of methyl 2-(chlorosulfonyl)acetate to a solution of N-methylaniline in DCM .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The use of appropriate reaction vessels, temperature control, and purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfamoyl acetates, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-methyl-N-phenylsulfamoyl)acetate involves its interaction with various molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)acetate: A precursor in the synthesis of methyl 2-(N-methyl-N-phenylsulfamoyl)acetate.
N-methylaniline: Another precursor used in the synthesis process.
Sulfamoyl Acetates: Compounds with similar structures and functional groups.
Uniqueness
Its ability to participate in various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
methyl 2-[methyl(phenyl)sulfamoyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(9-6-4-3-5-7-9)16(13,14)8-10(12)15-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNXFKJCNZPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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